molecular formula C16H17N5O B7182847 N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B7182847
M. Wt: 295.34 g/mol
InChI Key: IONNJZXIVLCSGM-UHFFFAOYSA-N
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Description

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiparasitic and antioxidant properties .

Properties

IUPAC Name

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-15(13-9-10-17-20-13)19-16-18-12-7-3-4-8-14(12)21(16)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,17,20)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONNJZXIVLCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antiparasitic and antioxidant activities.

    Medicine: Potential therapeutic agent for treating parasitic infections and oxidative stress-related conditions.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can interact with nucleotides, allowing the compound to inhibit enzyme activities. The pyrazole ring can interact with various receptors, modulating their activities. These interactions lead to the compound’s antiparasitic and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopentylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combined benzimidazole and pyrazole rings, which confer both antiparasitic and antioxidant properties. This dual functionality makes it a promising candidate for therapeutic applications .

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